molecular formula C22H19N3O3S2 B11987539 2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-methylphenyl)acetamide

2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-methylphenyl)acetamide

Cat. No.: B11987539
M. Wt: 437.5 g/mol
InChI Key: QBJZKLUFPBSALC-HNENSFHCSA-N
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Description

“2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-methylphenyl)acetamide” is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a complex structure with multiple functional groups, including thiazolidine, indole, and acetamide moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-methylphenyl)acetamide” typically involves multi-step organic reactions. The key steps may include:

    Formation of the Thiazolidine Ring: This can be achieved through the reaction of a suitable thioamide with an α-halo ketone under basic conditions.

    Indole Formation: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde.

    Coupling Reactions: The thiazolidine and indole intermediates are coupled using a suitable linker, such as an acetamide group, under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.

    Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions at the thiazolidine or indole rings.

    Reduction: Reduction reactions can target the carbonyl groups within the structure.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), alkylating agents (R-X).

Major Products

    Oxidation Products: Carboxylic acids, sulfoxides.

    Reduction Products: Alcohols, amines.

    Substitution Products: Halogenated derivatives, alkylated compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its complex structure.

    Biological Probes: Utilized in studying biological pathways and mechanisms.

Medicine

    Drug Development: Exploration as a lead compound for developing new pharmaceuticals.

    Therapeutic Agents:

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of other complex organic molecules.

    Polymer Science: Potential incorporation into polymers to enhance their properties.

Mechanism of Action

The mechanism of action of “2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-methylphenyl)acetamide” would depend on its specific application. Generally, it may involve:

    Molecular Targets: Binding to specific proteins or enzymes, altering their activity.

    Pathways: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Compounds with a thiazolidine ring, used in diabetes treatment.

    Indole Derivatives: Compounds containing an indole ring, with various biological activities.

    Acetamide Derivatives: Compounds with an acetamide group, used in pharmaceuticals.

Uniqueness

“2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-methylphenyl)acetamide” is unique due to its combination of multiple functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C22H19N3O3S2

Molecular Weight

437.5 g/mol

IUPAC Name

2-[(3Z)-3-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C22H19N3O3S2/c1-3-24-21(28)19(30-22(24)29)18-15-6-4-5-7-16(15)25(20(18)27)12-17(26)23-14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3,(H,23,26)/b19-18-

InChI Key

QBJZKLUFPBSALC-HNENSFHCSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)C)/SC1=S

Canonical SMILES

CCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)C)SC1=S

Origin of Product

United States

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